Introduction: The Strategic Role of Fluorination in Modern Chemistry
Introduction: The Strategic Role of Fluorination in Modern Chemistry
An In-Depth Technical Guide to 2,3,4,5-Tetrafluorobenzotrifluoride (CAS: 654-53-5) for Advanced Research and Development
The introduction of fluorine atoms into organic molecules is a cornerstone strategy in the fields of drug discovery, agrochemicals, and materials science. The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—impart profound changes in a molecule's steric profile, lipophilicity, metabolic stability, and binding affinity. Compounds such as 2,3,4,5-Tetrafluorobenzotrifluoride serve as critical building blocks, providing a synthetically versatile scaffold to leverage these benefits. This guide offers a comprehensive technical overview of 2,3,4,5-Tetrafluorobenzotrifluoride, from its fundamental properties to its synthesis, applications, and safe handling, designed for the practicing researcher and development scientist.
PART 1: Core Compound Identification and Physicochemical Properties
2,3,4,5-Tetrafluorobenzotrifluoride, also known by its IUPAC name 1,2,3,4-tetrafluoro-5-(trifluoromethyl)benzene, is a highly fluorinated aromatic compound.[1] Its dense substitution with fluorine atoms makes it a valuable intermediate for introducing polyfluorinated moieties into larger, more complex structures.
Table 1: Physicochemical and Identification Data for 2,3,4,5-Tetrafluorobenzotrifluoride
| Property | Value | Source(s) |
| CAS Number | 654-53-5 | [1][2][3] |
| Molecular Formula | C₇HF₇ | [1][2] |
| Molecular Weight | 218.07 g/mol | [2][3] |
| IUPAC Name | 1,2,3,4-tetrafluoro-5-(trifluoromethyl)benzene | [1] |
| Synonyms | α,α,α,2,3,4,5-Heptafluorotoluene | [3][4] |
| Appearance | Liquid | [1][3] |
| Boiling Point | 104 °C | [2] |
| Density | 1.56 g/cm³ | [1] |
| Refractive Index | 1.3725 | [2] |
| Flash Point | 20.5 °C | [2] |
PART 2: Synthesis and Mechanistic Considerations
The primary industrial synthesis of polyfluorinated aromatics like 2,3,4,5-Tetrafluorobenzotrifluoride relies on the halogen exchange (Halex) reaction. This process involves the substitution of chlorine atoms with fluorine atoms from a fluoride salt source, typically performed at high temperatures.
Core Synthesis Pathway: Halogen Exchange (Halex) Reaction
The synthesis starts from a polychlorinated precursor, such as 2,3,4,5-tetrachlorobenzotrifluoride.[5][6] The choice of reagents and conditions is critical for achieving high yield and purity.
Causality Behind Experimental Choices:
-
Fluorinating Agent: Anhydrous potassium fluoride (KF) is a common and cost-effective fluorine source. Its efficacy is highly dependent on its dispersion and the absence of water.[5][6]
-
Solvent: A high-boiling, polar aprotic solvent like tetramethylene sulfone (sulfolane) is essential.[5][6] These solvents can withstand the high reaction temperatures (often >200°C) required for the exchange reaction and help to partially solubilize the potassium fluoride.
-
Catalyst: A phase-transfer catalyst is crucial to shuttle the fluoride anion from the solid KF surface into the organic phase where the reaction occurs. Common catalysts include crown ethers (e.g., 18-crown-6) or quaternary phosphonium salts (e.g., tetraphenylphosphonium bromide).[5][6] These catalysts complex the potassium ion (K⁺), liberating a more reactive "naked" fluoride anion.
Experimental Protocol: Synthesis via Halex Reaction
This protocol is a representative synthesis based on established methodologies.[5][6] All operations must be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.
-
Reactor Setup: Charge a high-pressure autoclave reactor with anhydrous potassium fluoride (6 molar equivalents) and tetramethylene sulfone. The reactor must be equipped with a mechanical stirrer, thermocouple, pressure gauge, and a distillation head.
-
Inerting: Purge the reactor thoroughly with dry nitrogen to create an inert atmosphere, as the reaction is sensitive to moisture.
-
Reagent Addition: Add the phase-transfer catalyst (e.g., tetraphenylphosphonium bromide, ~1-5 mol%) followed by the starting material, 2,3,4,5-tetrachlorobenzotrifluoride (1 molar equivalent).
-
Reaction: Seal the reactor and heat the mixture to 210-240°C with vigorous stirring.[5] The autogenous pressure will rise during the reaction. Monitor the reaction progress by GC analysis of aliquots. The reaction may take several hours (e.g., 15-18 hours).[5]
-
Product Isolation: Upon completion, the product is isolated by continuous distillation directly from the reaction mixture under controlled pressure and temperature conditions.[6] This technique allows for the removal of the lower-boiling product as it is formed, driving the equilibrium forward.
-
Purification: The crude distillate, which may contain partially fluorinated intermediates, is purified by fractional distillation to yield 2,3,4,5-Tetrafluorobenzotrifluoride of high purity.
Visualization: Synthesis Workflow
Caption: Generalized workflow for the synthesis of 2,3,4,5-Tetrafluorobenzotrifluoride.
PART 3: Applications in Drug Development and Advanced Materials
The highly fluorinated phenyl ring of 2,3,4,5-Tetrafluorobenzotrifluoride makes it a desirable building block for introducing specific properties into target molecules. The trifluoromethyl group (-CF₃) is a well-known bioisostere for groups like isopropyl, while the tetrafluorophenyl moiety can engage in unique non-covalent interactions (e.g., halogen bonding, multipolar interactions) and significantly alters electronic properties.
Key Application Areas:
-
Pharmaceutical Intermediates: This compound serves as a key starting material for synthesizing complex active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and improve membrane permeability and binding affinity.[7][8]
-
Agrochemicals: In agrochemical research, incorporating fluorinated fragments can lead to pesticides and herbicides with greater potency and improved environmental profiles.[8]
-
Materials Science: It is used in the creation of high-performance polymers and coatings that exhibit enhanced thermal stability and chemical resistance, making them suitable for demanding applications.[7]
Visualization: Role as a Synthetic Intermediate
Caption: Synthetic utility of 2,3,4,5-Tetrafluorobenzotrifluoride as a core building block.
PART 4: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 2,3,4,5-Tetrafluorobenzotrifluoride. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol: Sample Preparation for NMR and MS Analysis
-
NMR Sample Prep: Accurately weigh approximately 10-20 mg of the liquid sample into a vial. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
MS Sample Prep (GC-MS): Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. Inject a small volume (e.g., 1 µL) into the GC-MS instrument.
Expected Spectroscopic Signatures
-
¹H NMR: A single complex multiplet is expected in the aromatic region (δ 7.0-8.0 ppm) for the lone aromatic proton, showing coupling to multiple fluorine atoms.
-
¹⁹F NMR: This is the most informative technique. Distinct signals will be observed for the trifluoromethyl group (-CF₃) and each of the four aromatic fluorine atoms. The chemical shifts and complex coupling patterns (JFF) are diagnostic of the substitution pattern.
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The C-F couplings (¹JCF, ²JCF, etc.) will be large and characteristic, and the signal for the CF₃ carbon will appear as a quartet due to coupling with the three attached fluorine atoms.
-
Mass Spectrometry (EI): The mass spectrum will show a prominent molecular ion (M⁺) peak at m/z 218. Fragmentation may involve the loss of a fluorine atom (M-19) or the trifluoromethyl radical (M-69), leading to characteristic fragment ions.[9][10]
PART 5: Safety, Handling, and Disposal
2,3,4,5-Tetrafluorobenzotrifluoride is a flammable liquid and requires careful handling to mitigate risks.[1][4] Adherence to strict safety protocols is mandatory.
Hazard Identification and Personal Protective Equipment (PPE)
Table 2: Key Hazards and Required Controls
| Hazard | GHS Classification | Required PPE and Controls | Source(s) |
| Flammability | Flammable Liquid | Keep away from heat, sparks, and open flames. Use spark-proof tools and ground equipment. | [1][4][11] |
| Skin Contact | Skin Irritant/Corrosive (Assumed based on related compounds) | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, closed-toe shoes. | [4][12] |
| Eye Contact | Serious Eye Irritant/Damage (Assumed) | Safety goggles and/or a face shield. | [4][12] |
| Inhalation | May cause respiratory irritation. | Use only in a well-ventilated area or a chemical fume hood. | [4] |
Protocol: Waste Disposal Workflow
-
Segregation: Do not mix with other waste streams. Collect all waste 2,3,4,5-Tetrafluorobenzotrifluoride and contaminated materials (e.g., pipette tips, wipes) in a dedicated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2,3,4,5-Tetrafluorobenzotrifluoride," and the associated hazard symbols (e.g., flammable).
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from heat and ignition sources.
-
Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[4][13] Do not attempt to dispose of this chemical down the drain.
Visualization: Laboratory Safety and Handling Workflow
Caption: Decision workflow for the safe handling of 2,3,4,5-Tetrafluorobenzotrifluoride.
References
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ChemWhat, "2,3,4,5-TETRAFLUOROBENZOTRIFLUORIDE CAS#: 654-53-5," ChemWhat. [Link]
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Yang, J., Han, X., Zhou, L., & Xiong, C., "Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene," Oriental Journal of Chemistry. [Link]
- European Patent Office, "EP0781747A1 - Process for the preparation of 2,3,4,5-tetrafluoro-benzotrifluoride," Google P
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The Royal Society of Chemistry, "Supporting Information," The Royal Society of Chemistry. [Link]
- Google Patents, "US6613948B1 - Process for the preparation of 2,3,4,5-tetrafluorobenzene derivatives," Google P
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An, X., et al., "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients," Journal of Pesticide Science. [Link]
- Google Patents, "CN101372451B - A kind of chemical synthesis method of 2,3,4,5-tetrafluorobenzoyl chloride," Google P
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Fluorine Notes, "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups," Fluorine Notes. [Link]
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NIST, "Benzene, (trifluoromethyl)-," NIST WebBook. [Link]
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